molecular formula C20H26OS B11481658 5a,6,7,8,9,9a-Hexahydrospiro[thieno[3,2-c]chromene-4,2'-tricyclo[3.3.1.1~3,7~]decane]

5a,6,7,8,9,9a-Hexahydrospiro[thieno[3,2-c]chromene-4,2'-tricyclo[3.3.1.1~3,7~]decane]

Cat. No.: B11481658
M. Wt: 314.5 g/mol
InChI Key: HPOOYLHDSCGGJS-UHFFFAOYSA-N
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Description

5a,6,7,8,9,9a-Hexahydrospiro[thieno[3,2-c]chromene-4,2’-tricyclo[3.3.1.1~3,7~]decane] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro connection between a thieno[3,2-c]chromene and a tricyclo[3.3.1.1~3,7~]decane system, making it an interesting subject for chemical research due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5a,6,7,8,9,9a-Hexahydrospiro[thieno[3,2-c]chromene-4,2’-tricyclo[3.3.1.1~3,7~]decane] typically involves multi-step organic reactions. One common approach is the Pd-catalyzed intramolecular arylation of iodo derivatives of 4-(aryloxy)methylthiophene-2-carbaldehydes . This method allows for the formation of the thieno[3,2-c]chromene core, which is then further modified to introduce the spiro connection with the tricyclo[3.3.1.1~3,7~]decane system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5a,6,7,8,9,9a-Hexahydrospiro[thieno[3,2-c]chromene-4,2’-tricyclo[3.3.1.1~3,7~]decane] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone in methanol.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Electrophilic reagents like halogens or nitrating agents.

Major Products

    Oxidation: Methoxy derivatives.

    Reduction: Reduced forms of the compound with hydrogen addition.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5a,6,7,8,9,9a-Hexahydrospiro[thieno[3,2-c]chromene-4,2’-tricyclo[3.3.1.1~3,7~]decane] has several scientific research applications:

Mechanism of Action

The mechanism of action of 5a,6,7,8,9,9a-Hexahydrospiro[thieno[3,2-c]chromene-4,2’-tricyclo[3.3.1.1~3,7~]decane] involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes and cytokines . The compound’s antiulcer activity could be related to its ability to enhance mucosal defense mechanisms and reduce gastric acid secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5a,6,7,8,9,9a-Hexahydrospiro[thieno[3,2-c]chromene-4,2’-tricyclo[3.3.1.1~3,7~]decane] is unique due to its specific spiro connection and the combination of thieno[3,2-c]chromene and tricyclo[3.3.1.1~3,7~]decane systems. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C20H26OS

Molecular Weight

314.5 g/mol

IUPAC Name

spiro[5a,6,7,8,9,9a-hexahydrothieno[3,2-c]chromene-4,2'-adamantane]

InChI

InChI=1S/C20H26OS/c1-2-4-18-16(3-1)19-17(5-6-22-19)20(21-18)14-8-12-7-13(10-14)11-15(20)9-12/h5-6,12-16,18H,1-4,7-11H2

InChI Key

HPOOYLHDSCGGJS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3=C(C=CS3)C4(O2)C5CC6CC(C5)CC4C6

Origin of Product

United States

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